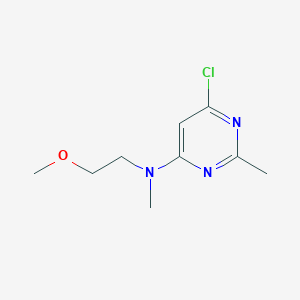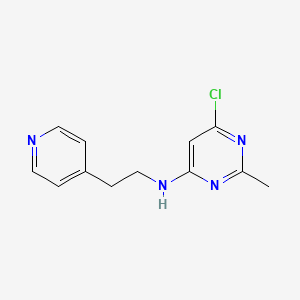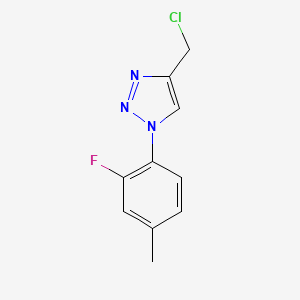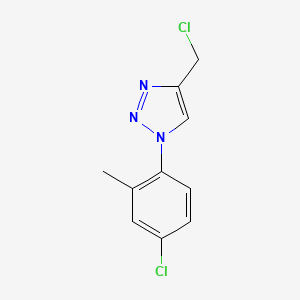![molecular formula C10H10ClN3O B1467473 [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250015-74-7](/img/structure/B1467473.png)
[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
The compound “[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a methanol group and a phenyl group, which is further substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the methanol group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the chlorine atom, and the methanol group. The triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Urease Inhibition
[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers . The compound’s efficacy as a urease inhibitor suggests its potential application in the treatment and prevention of diseases caused by excessive urease activity.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the thiourea moiety is significant, and derivatives of the compound have been synthesized as thiourea hybrids . These hybrids have shown potent anti-urease activity, indicating their potential use in developing new pharmaceutical agents.
Biochemical Evaluation
The compound has undergone biochemical evaluation for its inhibitory activity against jack bean urease (JBU), with IC50 values ranging from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM . This suggests that it could be a strong candidate for further development into a therapeutic agent.
Computational Chemistry
Computational approaches: such as molecular docking and molecular dynamics simulations have been employed to understand the interaction of [1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol derivatives with urease . This application is crucial for predicting the compound’s behavior and optimizing its structure for better efficacy.
Analytical Techniques
Various analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR have been used to characterize the compound and its derivatives . These techniques are essential for confirming the structure and purity of the compound, which is vital for its application in scientific research.
Antioxidant Properties
The compound’s derivatives have been evaluated for their antioxidant properties using assays like the antioxidant radical scavenging assay . Antioxidants are important for protecting the body from oxidative stress, and the compound’s efficacy in this area could lead to its use in health supplements or drugs.
Physicochemical Properties
The ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) of the compound’s derivatives have been studied to assess their physicochemical properties . Understanding these properties is crucial for the development of safe and effective pharmaceuticals.
Enzyme Inhibitory Activity
The compound has been evaluated for its enzyme inhibitory activity , particularly against jack bean urease . This activity is important for the potential therapeutic application of the compound in treating conditions associated with urease.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDWYDJDODNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)

![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
